REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[NH:4][C:5]1[CH:10]=[CH:9][C:8](F)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1.[CH:16]1([CH2:22][NH2:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CCO>[CH3:1][O:2][C:3](=[O:15])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:23][CH2:22][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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COC(NC1=CC(=C(C=C1)F)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)CN
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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TEA
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Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solvent was concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in EtOAc
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Type
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WASH
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Details
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washed with 5% KHSO4 aqueous solution, saturated NaHCO3 aqueous solution, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
CUSTOM
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Details
|
The crude product was purified by flash chromatography
|
Name
|
|
Type
|
|
Smiles
|
COC(NC1=CC(=C(C=C1)NCC1CCCCC1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |